4-Amino-5,6'-dichloro-[2,3'-bipyridine]-6-carboxylic acid
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Overview
Description
4-Amino-5,6’-dichloro-[2,3’-bipyridine]-6-carboxylic acid is a heterocyclic compound that features a bipyridine core with amino, chloro, and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5,6’-dichloro-[2,3’-bipyridine]-6-carboxylic acid typically involves multi-step organic reactions. One common method starts with the oxidation of 2,6-dichloropyridine to form a pyridine N-oxide derivative. This intermediate undergoes nitration followed by reduction to introduce the amino group. Subsequent nitration and nucleophilic displacement reactions yield the desired bipyridine derivative .
Industrial Production Methods: Industrial production methods for this compound often utilize scalable and efficient synthetic routes. These methods may involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the bipyridine core.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5,6’-dichloro-[2,3’-bipyridine]-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Nitric acid or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted bipyridine derivatives with different functional groups, which can be further utilized in organic synthesis and material science .
Scientific Research Applications
4-Amino-5,6’-dichloro-[2,3’-bipyridine]-6-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biological assays and enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts
Mechanism of Action
The mechanism of action of 4-Amino-5,6’-dichloro-[2,3’-bipyridine]-6-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or biological macromolecules, thereby modulating their activity. The presence of amino and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological and chemical activities .
Comparison with Similar Compounds
4-Amino-2,6-dichloropyridine: Shares a similar structure but lacks the bipyridine core.
4-Amino-3,5-dichlorobenzoic acid: Contains similar functional groups but has a different aromatic core.
Pyridazine and Pyridazinone Derivatives: These compounds have similar heterocyclic structures and exhibit diverse biological activities
Uniqueness: 4-Amino-5,6’-dichloro-[2,3’-bipyridine]-6-carboxylic acid is unique due to its bipyridine core, which provides enhanced stability and versatility in chemical reactions. Its combination of functional groups allows for a wide range of applications in various scientific fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C11H7Cl2N3O2 |
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Molecular Weight |
284.09 g/mol |
IUPAC Name |
4-amino-3-chloro-6-(6-chloropyridin-3-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H7Cl2N3O2/c12-8-2-1-5(4-15-8)7-3-6(14)9(13)10(16-7)11(17)18/h1-4H,(H2,14,16)(H,17,18) |
InChI Key |
VTUWKOXCVAMCNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=NC(=C(C(=C2)N)Cl)C(=O)O)Cl |
Origin of Product |
United States |
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